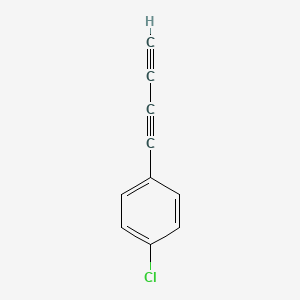
1-(Buta-1,3-diyn-1-yl)-4-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Buta-1,3-diyn-1-yl)-4-chlorobenzene is an organic compound characterized by the presence of a chlorobenzene ring substituted with a buta-1,3-diyn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Buta-1,3-diyn-1-yl)-4-chlorobenzene typically involves the coupling of a chlorobenzene derivative with a buta-1,3-diyn-1-yl precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-chloroiodobenzene with buta-1,3-diyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in a solvent such as tetrahydrofuran or dimethylformamide, with triethylamine as a base.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(Buta-1,3-diyn-1-yl)-4-chlorobenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzoyl derivatives.
Reduction: Formation of 1-(Buta-1,3-dien-1-yl)-4-chlorobenzene or 1-(Buta-1-en-1-yl)-4-chlorobenzene.
Substitution: Formation of 4-substituted buta-1,3-diyn-1-yl derivatives.
Scientific Research Applications
1-(Buta-1,3-diyn-1-yl)-4-chlorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(Buta-1,3-diyn-1-yl)-4-chlorobenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the buta-1,3-diyn-1-yl group, which can participate in various addition and substitution reactions. The molecular targets and pathways involved are determined by the nature of the reactions and the specific conditions employed.
Comparison with Similar Compounds
Similar Compounds
- 1-(Buta-1,3-diyn-1-yl)-4-fluorobenzene
- 1-(Buta-1,3-diyn-1-yl)-4-bromobenzene
- 1-(Buta-1,3-diyn-1-yl)-4-iodobenzene
Uniqueness
1-(Buta-1,3-diyn-1-yl)-4-chlorobenzene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its fluorine, bromine, and iodine analogs
Properties
Molecular Formula |
C10H5Cl |
|---|---|
Molecular Weight |
160.60 g/mol |
IUPAC Name |
1-buta-1,3-diynyl-4-chlorobenzene |
InChI |
InChI=1S/C10H5Cl/c1-2-3-4-9-5-7-10(11)8-6-9/h1,5-8H |
InChI Key |
KSHYVBAPJPABTQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC#CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















